1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one is a fluorinated organic compound that has garnered interest in various fields of scientific research. Its unique structure, characterized by the presence of fluorine atoms on the phenyl ring, imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one typically involves the fluorination of precursor compounds followed by cyclization. One common method starts with 1,3,5-trichlorobenzene, which undergoes fluorination to form 1,3,5-trifluorobenzene. This intermediate is then aminated to produce 3,5-difluoroaniline . The final step involves the reaction of 3,5-difluoroaniline with propanoyl chloride and piperidine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cleaving PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-propanoylpiperidin-2-one
- 1-(2,4-Difluorophenyl)-3-propanoylpiperidin-2-one
- 1-(3,4-Difluorophenyl)-3-propanoylpiperidin-2-one
Uniqueness
1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C14H15F2NO2 |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15F2NO2/c1-2-13(18)12-4-3-5-17(14(12)19)11-7-9(15)6-10(16)8-11/h6-8,12H,2-5H2,1H3 |
InChI Key |
QFQSRNVXTBVOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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